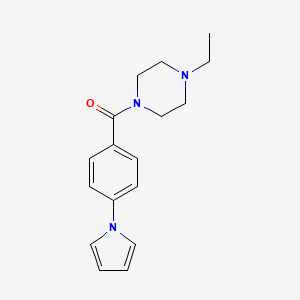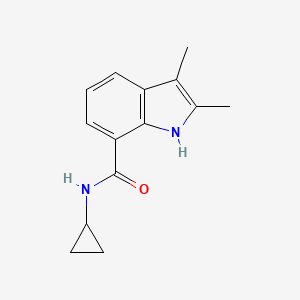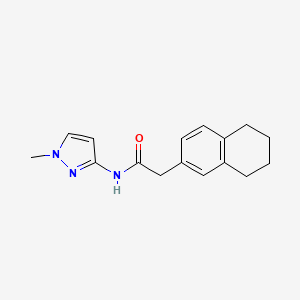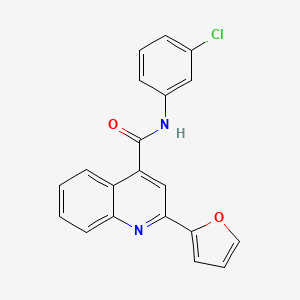
(4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone, also known as EPPM, is a chemical compound that has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in cells. This compound has been shown to interact with specific targets in cells, leading to changes in cellular processes and functions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of cellular signaling pathways. This compound has also been shown to have potential antioxidant properties, which may have implications for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone in lab experiments is its fluorescent properties, which allow for easy visualization of labeled cells and tissues. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving (4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone. One area of interest is the development of this compound derivatives with improved properties, such as increased specificity for certain cellular targets. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases such as cancer. Finally, research is needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical settings.
Synthesemethoden
(4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone can be synthesized through a multistep process involving the reaction of 4-bromophenylhydrazine with 4-ethylpiperazine, followed by a reaction with 4-chloro-1-benzoylpyrrole. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
(4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone has shown potential in various scientific research applications, including as a fluorescent probe for imaging and as a potential inhibitor for cancer cells. This compound has been used to label cells and tissues for imaging purposes, allowing for visualization of specific cellular structures and processes. In addition, this compound has been studied for its potential as an inhibitor of cancer cells, with promising results in vitro.
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-18-11-13-20(14-12-18)17(21)15-5-7-16(8-6-15)19-9-3-4-10-19/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHXSBDAPDJFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)

![3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)


![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
![3-[[1-(3-Acetylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7502848.png)
![N,N,7-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502850.png)
